beta-Apo-13-carotenone

RXRα nuclear receptor retinoid signaling

Beta-Apo-13-carotenone (CAS 17974-57-1), also known as D'Orenone, is a naturally occurring C18 β-apocarotenoid formed by eccentric oxidative cleavage of β-carotene at the 13-position. It functions as a high-affinity antagonist of retinoid X receptor alpha (RXRα) and all three retinoic acid receptors (RARα, RARβ, RARγ), distinguishing it from other β-apocarotenoids that show weaker or more restricted receptor binding profiles.

Molecular Formula C18H26O
Molecular Weight 258.4 g/mol
Cat. No. B10801013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Apo-13-carotenone
Molecular FormulaC18H26O
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C
InChIInChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+
InChIKeyUBTNVRPIHJRBCI-LUXGDSJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Apo-13-carotenone (D'Orenone) RXRα Antagonist for Retinoid Signaling Research & Procurement


Beta-Apo-13-carotenone (CAS 17974-57-1), also known as D'Orenone, is a naturally occurring C18 β-apocarotenoid formed by eccentric oxidative cleavage of β-carotene at the 13-position [1]. It functions as a high-affinity antagonist of retinoid X receptor alpha (RXRα) and all three retinoic acid receptors (RARα, RARβ, RARγ), distinguishing it from other β-apocarotenoids that show weaker or more restricted receptor binding profiles [2]. As an endogenous retinoid signaling modulator, it is supplied for research use in nuclear receptor pharmacology, carotenoid metabolism, and vitamin A pathway studies.

Why β-Apo-8′-carotenal or β-Apo-10′-carotenal Cannot Substitute for Beta-Apo-13-carotenone


β-Apocarotenoids differ fundamentally in chain length, receptor target profile, binding affinity, and cellular stability. β-Apo-13-carotenone (C18) is the shortest-chain apocarotenoid that maintains high-affinity pan-antagonist activity across RXRα and all three RAR isoforms (α, β, γ) at nanomolar concentrations [1]. In contrast, longer-chain analogs such as β-apo-14′-carotenal (C22) bind RARs with approximately 5-fold lower affinity [2]; β-apo-8′-carotenal (C30) functions primarily as a CYP1A inducer and vitamin A precursor rather than a retinoid receptor modulator [3]; and β-apo-10′-carotenal (C27) is utilized in flavor research without demonstrated high-affinity retinoid receptor antagonism . Substituting any of these longer-chain analogs for β-apo-13-carotenone in retinoid signaling experiments would introduce confounding variables—including altered receptor selectivity, reduced potency, and divergent metabolic fates—that invalidate direct comparison.

Beta-Apo-13-carotenone Quantitative Differentiation Evidence: Head-to-Head Receptor Antagonism Data


RXRα Antagonism Potency: Beta-Apo-13-carotenone vs. β-Apo-14′-carotenal

Beta-Apo-13-carotenone antagonizes RXRα activation by 9-cis-retinoic acid at concentrations as low as 1 nM in transactivation assays [1]. In competitive radioligand binding assays, it binds to RXRα with an affinity (Kd ≈ 7-8 nM) identical to that of the endogenous agonist 9-cis-retinoic acid itself . In contrast, the longer-chain analog β-apo-14′-carotenal functions as an RAR antagonist but demonstrates approximately 5-fold lower binding affinity to retinoid receptors compared to β-apo-13-carotenone [2].

RXRα nuclear receptor retinoid signaling competitive binding

Pan-RAR Antagonist Activity: Beta-Apo-13-carotenone vs. β-Apo-10′-carotenoic Acid

Beta-Apo-13-carotenone functions as a high-affinity antagonist of all three retinoic acid receptor isoforms (RARα, RARβ, and RARγ) [1]. This pan-RAR antagonism profile is distinct from β-apo-10′-carotenoic acid, which was demonstrated to lack RAR antagonist activity entirely in transactivation assays [2]. The compound also antagonizes 9cRA activation of full-length hRXRα with efficiency similar to the synthetic antagonist UVI3003 [3].

RARα RARβ RARγ pan-antagonist retinoic acid receptor

Mechanism of RXRα Antagonism: Tetramerization vs. Coactivator Displacement (vs. UVI3003)

Beta-Apo-13-carotenone antagonizes RXRα through a mechanism distinct from synthetic antagonists such as UVI3003. It induces the formation of a transcriptionally silent RXRα tetramer without inhibiting coactivator recruitment to the isolated ligand-binding domain [1]. In direct comparative experiments, UVI3003 significantly inhibited 9cRA-induced coactivator binding to RXRαLBD, whereas β-apo-13-carotenone did not [2]. However, both compounds inhibited 9cRA induction of caspase 9 gene expression in MCF-7 mammary carcinoma cells [2].

tetramerization coactivator binding RXRα antagonist mechanism

In Vivo Detectability and Metabolic Stability: Beta-Apo-13-carotenone vs. Other β-Apocarotenoids

In a randomized human clinical trial (n=35), β-apo-13-carotenone was the only apocarotenoid quantifiable in plasma of all subjects at every visit [1]. After 4 weeks of high-β-carotene tomato juice consumption, plasma β-apo-13-carotenone increased to 1.01 ± 0.27 nmol/L from baseline levels of 0.37 ± 0.17 nmol/L [1]. In contrast, β-apo-10′-carotenal was detected in only 6 subjects, β-apo-12′-carotenal in only 2 subjects, and other apocarotenoids were not detected [1]. In Caco-2 intestinal cell models, β-apo-13-carotenone showed rapid cellular uptake but extensive degradation, whereas β-apo-8′-carotenal was largely converted to β-apo-8′-carotenoic acid and a minor epoxy metabolite [2].

bioavailability plasma human metabolism

Beta-Apo-13-carotenone: Research Application Scenarios Supported by Comparative Evidence


Retinoid X Receptor (RXR) Pharmacological Tool Compound Studies

Use β-apo-13-carotenone as a high-affinity (Kd ≈ 7-8 nM) RXRα antagonist in transactivation assays, gene expression studies, and receptor binding experiments. Its efficacy at 1 nM concentrations [1] and distinct tetramerization mechanism [2] make it suitable for discriminating RXR-dependent signaling pathways from RAR-mediated effects, particularly when compared to synthetic antagonists such as UVI3003 that operate via coactivator displacement.

Pan-Retinoic Acid Receptor (RAR) Pathway Inhibition in Differentiation and Cancer Cell Models

Employ β-apo-13-carotenone as a pan-RAR antagonist (RARα, RARβ, RARγ) in cell differentiation studies, including P19 embryonal carcinoma and MCF-7 mammary carcinoma models [3]. The compound's ability to block all three RAR isoforms distinguishes it from isoform-selective synthetic antagonists and from β-apo-10′-carotenoic acid which lacks RAR antagonist activity [3], making it the preferred tool for experiments requiring broad-spectrum retinoid signaling blockade.

Human Plasma Apocarotenoid Biomarker Method Development and Validation

Utilize β-apo-13-carotenone as a primary analytical standard or biomarker for LC-MS/MS method development targeting apocarotenoids in human plasma. Its presence in 100% of human subjects and quantifiable elevation following β-carotene supplementation (1.01 ± 0.27 nmol/L) [4] provides a reliable reference point that other β-apocarotenoids cannot offer due to their limited or absent detectability in circulation.

Intestinal Absorption and Carotenoid Metabolism Mechanistic Studies

Apply β-apo-13-carotenone in Caco-2 intestinal cell models to investigate differential metabolic fates among β-apocarotenoids. Its rapid cellular uptake followed by extensive degradation [5] contrasts with the metabolic conversion of β-apo-8′-carotenal to β-apo-8′-carotenoic acid, enabling comparative studies of intestinal handling of dietary apocarotenoids and informing vitamin A metabolism research.

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